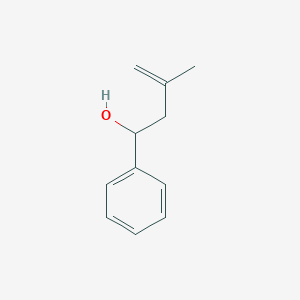

3-Methyl-1-phenyl-3-buten-1-ol

Description

BenchChem offers high-quality 3-Methyl-1-phenyl-3-buten-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-phenyl-3-buten-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23092-23-1 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-methyl-1-phenylbut-3-en-1-ol |

InChI |

InChI=1S/C11H14O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,11-12H,1,8H2,2H3 |

InChI Key |

MZMDMSHZBSFWOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Historical Context and Early Preparative Efforts of Phenyl Substituted Butenols

The journey to understanding and utilizing compounds like 3-Methyl-1-phenyl-3-buten-1-ol is rooted in the broader history of organic synthesis, particularly the study of natural products and the development of new reaction methodologies. The synthesis of complex molecules has often driven the innovation of new chemical transformations. sci-hub.se Early efforts in the synthesis of phenyl-substituted alcohols and related structures laid the groundwork for the eventual preparation of more complex derivatives.

The development of methods for creating tertiary alcohols and phenoxy compounds, especially during the mid-twentieth century, was a crucial precursor. Techniques such as the Grignard reaction, which involves the addition of an organomagnesium halide to a carbonyl compound, became a fundamental tool for forming carbon-carbon bonds and accessing a variety of alcohol structures. For instance, the reaction of a suitable Grignard reagent with a ketone or aldehyde bearing a phenyl group would be a classic approach to a phenyl-substituted alcohol. Similarly, the Prins reaction, involving the electrophilic addition of an aldehyde or ketone to an alkene, provided another pathway to these and related structures.

Significance of the 3 Methyl 1 Phenyl 3 Buten 1 Ol Framework in Advanced Organic Synthesis

The 3-Methyl-1-phenyl-3-buten-1-ol molecule is a valuable building block in organic synthesis due to the presence of multiple reactive sites. evitachem.com Its structure, which includes a phenyl group attached to a butenol (B1619263) chain, imparts distinct aromatic and reactive properties. evitachem.com The hydroxyl group and the terminal double bond are key functional groups that can be selectively targeted in various chemical reactions.

The versatility of this compound makes it a useful intermediate for the synthesis of more complex molecules. evitachem.com It can participate in a range of transformations, including oxidation, reduction, and substitution reactions, allowing for the creation of diverse chemical entities. The strategic placement of the methyl group and the phenyl ring also influences the stereochemical outcome of reactions, a critical aspect of modern asymmetric synthesis.

Overview of Key Research Domains and Methodological Approaches

Grignard-Mediated Addition Reactions for 3-Methyl-1-phenyl-3-buten-1-ol Synthesis

The Grignard reaction is a well-established and versatile method for forming carbon-carbon bonds, making it a primary choice for synthesizing alcohols. arabjchem.org The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone. arabjchem.org For the synthesis of 3-methyl-1-phenyl-3-buten-1-ol, this would typically involve the reaction of a methallyl Grignard reagent with benzaldehyde.

Optimization of Organometallic Reagent Parameters and Stoichiometry

The success of a Grignard reaction is highly dependent on the careful optimization of several factors. The choice of the Grignard reagent itself is critical, as its structure influences both reactivity and selectivity. numberanalytics.com The stoichiometry of the reactants, specifically the ratio of the Grignard reagent to the carbonyl compound, must be carefully controlled to maximize the yield of the desired product and minimize side reactions. mit.edu

The formation of the Grignard reagent itself is a crucial step. For instance, the synthesis of a methallyl Grignard reagent can be initiated by reacting magnesium chips with an initiator like bromoethane (B45996) in an anhydrous solvent under an inert atmosphere, followed by the addition of a methallyl halide. google.com The concentration of the prepared Grignard reagent should be determined by titration before use to ensure accurate stoichiometric control in the subsequent reaction with the carbonyl compound. dergipark.org.tr

Additives can also play a significant role in enhancing the reactivity and selectivity of Grignard reactions. For example, substances like bis[2-dimethylaminoethyl]ether (BDMAEE) have been used to improve selectivity in the synthesis of related homoallenyl alcohols by chelating with magnesium, which in turn reduces reactivity and enhances selectivity. organic-chemistry.org

Influence of Reaction Conditions on Yield and Selectivity

The conditions under which a Grignard reaction is performed have a profound impact on its outcome, affecting both the yield and the selectivity of the desired product. numberanalytics.com Key parameters that require careful control include temperature, solvent, and reaction time. numberanalytics.com

Temperature: Grignard reactions are often conducted at low to moderate temperatures, typically ranging from -78°C to 0°C. numberanalytics.com Lower temperatures are generally favored to suppress side reactions, such as Wurtz coupling, where the Grignard reagent reacts with the halide reactant, leading to a decrease in the yield of the desired alcohol. rsc.org For instance, in the synthesis of homoallenyl alcohols from aldehydes and chloroprene-derived Grignards, conducting the reaction at -78°C was found to be optimal for achieving high yields and selectivity. organic-chemistry.org

Solvent: The choice of solvent is critical as it can influence the stability and reactivity of the Grignard reagent. numberanalytics.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they effectively solvate and stabilize the Grignard reagent. numberanalytics.com The solvent can also affect the reaction rate and selectivity. numberanalytics.com

Reaction Time: The duration of the reaction is another important factor. The reaction time for the formation of the Grignard reagent itself can be in the range of 1-2 hours. google.com The subsequent addition reaction to the carbonyl compound also requires a specific time frame to ensure complete conversion without promoting the formation of byproducts.

The steric and electronic properties of both the Grignard reagent and the carbonyl substrate also significantly influence the reaction's rate and selectivity. numberanalytics.com Steric hindrance can slow down the reaction and may favor the formation of specific stereoisomers. numberanalytics.com Electron-donating groups on the Grignard reagent can increase its nucleophilicity, while electron-withdrawing groups can decrease it. numberanalytics.com

Table 1: Factors Influencing Grignard Reaction Yield and Selectivity

| Factor | Influence | Examples of Optimization |

| Grignard Reagent | Reactivity and selectivity are dependent on the structure of the reagent. numberanalytics.com | Choice of appropriate halide (e.g., chloride, bromide, iodide) and organic group. |

| Stoichiometry | The ratio of Grignard reagent to substrate affects product yield and minimizes side reactions. mit.edu | Titration of the Grignard reagent to ensure precise molar equivalents are used. dergipark.org.tr |

| Temperature | Lower temperatures often lead to higher selectivity and reduced side reactions. numberanalytics.comrsc.org | Conducting reactions at temperatures between -78°C and 0°C. numberanalytics.com |

| Solvent | Affects the stability and reactivity of the Grignard reagent. numberanalytics.com | Use of ethereal solvents like diethyl ether or THF to stabilize the reagent. numberanalytics.com |

| Additives | Can enhance reactivity and selectivity. numberanalytics.com | Use of chelating agents like BDMAEE to control reactivity. organic-chemistry.org |

Metal-Catalyzed Allylation Protocols Leading to 3-Methyl-1-phenyl-3-buten-1-ol

Metal-catalyzed allylation reactions provide a powerful alternative to traditional Grignard-based methods for the synthesis of homoallylic alcohols. These methods often offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Indium-Mediated Allylations of Carbonyl Compounds

Indium-mediated Barbier-type allylation is a well-established and efficient method for the formation of carbon-carbon bonds. arkat-usa.org This reaction can be performed by reacting an allyl halide with a carbonyl compound in the presence of indium metal. arkat-usa.org The process is notable for its ability to proceed in various solvents, including aqueous media and ionic liquids. mdpi.comrsc.org

Research has shown that the indium-mediated allylation of benzaldehyde with allyl bromide can produce 1-phenyl-3-buten-1-ol (B1198909) in good yields. mdpi.com The reaction conditions, such as the choice of solvent, can significantly impact the outcome. For example, using ionic liquids like [bmim][BF4] can lead to high yields in a relatively short reaction time. mdpi.com The addition of certain salts or other additives can be crucial for achieving high conversion and selectivity, particularly when using substituted allyl halides. mdpi.com For instance, the addition of water has been shown to promote the formation of the α-adduct in the indium-mediated coupling of crotyl bromide with benzaldehyde. mdpi.com Asymmetric induction can be achieved with the use of chiral additives like cinchonidine. mdpi.com

Table 2: Indium-Mediated Allylation of Benzaldehyde

| Allyl Halide | Solvent | Additive | Product | Yield | Reference |

| Allyl Bromide | [bmim][BF4] | None | 1-phenyl-3-buten-1-ol | Good | mdpi.com |

| Crotyl Bromide | [bmim][BF4] | Water | α-adduct | Promoted | mdpi.com |

| Allyl Bromide | [bmim][OTf] / CH2Cl2 | Cinchonidine | (R)-1-phenyl-3-buten-1-ol | 34% (61% ee) | mdpi.com |

Copper-Catalyzed Carbometallation Approaches to Allylic Alcohols

Copper-catalyzed reactions have emerged as a versatile tool for the synthesis of allylic and homoallylic alcohols. One approach involves the copper(I)-catalyzed regioselective anti-carbometallation of secondary terminal propargylic alcohols with Grignard reagents to produce 2-substituted allylic alcohols. nih.gov This method allows for the preparation of optically active allylic alcohols from optically active propargylic alcohols with minimal loss of enantiopurity. nih.gov

Palladium-Catalyzed Coupling Reactions and Substrate Scope

Palladium catalysis offers a range of powerful methods for the synthesis of homoallylic alcohols. One notable reaction is the palladium-catalyzed stereo- and regiospecific allylation of aryl halides with tertiary homoallyl alcohols via a retro-allylation process. nih.gov This reaction involves the transfer of an allyl group from the homoallyl alcohol to the aryl halide. nih.gov The process is believed to proceed through a six-membered transition state and allows for the specific preparation of σ-allylpalladium complexes. nih.gov This methodology has been applied to homoallyl alcohols bearing trisubstituted double bonds, enabling chirality transfer from the hydroxylated carbon to the benzylic carbon of the product. acs.orgacs.org

The substrate scope for palladium-catalyzed allylation is broad. rsc.org For example, the reaction of allylic phosphates with diethylzinc (B1219324) in the presence of a palladium catalyst can afford homoallylic alcohols through the formation of a nucleophilic allylzinc species. tandfonline.com The choice of ligand for the palladium catalyst can be critical in controlling the stereochemistry of the reaction. acs.org

Prins Reaction Pathways and Analogous Cyclization Strategies

The synthesis of homoallylic alcohols such as 3-Methyl-1-phenyl-3-buten-1-ol can be achieved through variations of the Prins reaction. The classic Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. brandeis.edu This process typically begins with the protonation of the carbonyl compound, which then undergoes electrophilic addition to the alkene. The resulting intermediate, a β-hydroxy carbocation, can then follow several pathways. While one common pathway leads to cyclic ethers (tetrahydropyrans) through intramolecular cyclization and nucleophilic trapping, another involves the elimination of a proton to yield the desired homoallylic alcohol. brandeis.edumdpi.compreprints.org

For the specific synthesis of 3-Methyl-1-phenyl-3-buten-1-ol, the reactants would be benzaldehyde and isobutylene (B52900). The reaction is facilitated by a Brønsted or Lewis acid catalyst, which activates the benzaldehyde for attack by the isobutylene double bond. researchgate.net

Acid-Catalyzed Condensation and Esterification Approaches

A prevalent industrial method for synthesizing related compounds like 3-methyl-3-buten-1-ol (B123568) involves a two-step process that begins with an acid-catalyzed condensation coupled with esterification. google.com In this approach, isobutylene, formaldehyde (B43269), and a carboxylic acid are reacted under high pressure. google.compatsnap.com Instead of isolating the homoallylic alcohol directly, the reaction is designed to form the corresponding carboxylate ester, 3-methyl-3-buten-1-ol carboxylate.

The condensation step proceeds via a mechanism akin to the Prins reaction, where the aldehyde reacts with the alkene. The presence of a carboxylic acid in the reaction mixture allows for the in-situ esterification of the newly formed hydroxyl group. This method can proceed without a catalyst, relying on temperature and pressure to drive the reaction, which offers advantages in terms of high raw material conversion and product selectivity. google.com

Hydrolysis of 3-Methyl-3-buten-1-ol Carboxylates in Multistep Syntheses

The second stage of this two-step synthesis is the hydrolysis of the 3-methyl-3-buten-1-ol carboxylate intermediate. This is typically an alkaline hydrolysis, where the ester is treated with a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to yield the final alcohol product and a carboxylate salt. google.com The organic phase, which is rich in the target alcohol, is then separated from the aqueous phase. google.com

The efficiency of this hydrolysis step is influenced by the specific carboxylate ester used, the concentration of the alkaline solution, the reaction temperature, and the reaction time. Research documented in patent literature provides detailed conditions and outcomes for this process. google.compatsnap.com

Table 1: Hydrolysis Conditions for 3-Methyl-3-buten-1-ol Carboxylates

This table is interactive. Click on the headers to sort the data.

| Carboxylate Precursor | Base | Temperature (°C) | Time (h) | Hydrolysis Yield (%) | Overall Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetate (B1210297) | 40 wt% NaOH | 60 | 0.5 | 96.4 | 87.4 | google.com, patsnap.com |

| Chloroacetate | 25 wt% KOH | 60 | 0.5 | 95.7 | 90.3 | google.com |

| Formate | 15 wt% NaOH | 50 | 0.8 | 98.1 | 93.0 | patsnap.com |

| Isobutyrate | 5 wt% NaOH | 40 | 1.0 | 89.7 | 83.0 | google.com |

Alternative Synthetic Routes and Process Innovations

Beyond the Prins-type pathways, other synthetic strategies have been developed for butenol (B1619263) scaffolds. These alternatives often focus on improving efficiency, yield, or reaction conditions.

Multicomponent Reaction Strategies for Butenol Scaffolds

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, offer an efficient route to complex molecules by minimizing intermediate purification steps and improving atom economy. frontiersin.orge-bookshelf.de For the synthesis of butenol scaffolds, a Grignard-based approach serves as a relevant example. A patented method for preparing 3-methyl-3-buten-1-ol involves the initial formation of a Grignard reagent from methallyl halide and magnesium chips. google.com This reagent is then reacted with formaldehyde (or its polymer, paraformaldehyde) in an addition reaction to form the target alcohol. google.com The process is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) and achieves high yields. google.com This highlights a modular, multi-component approach to constructing the carbon skeleton.

Thermal Addition Reactions and Their Limitations

Thermal addition, or ene reaction, represents a catalyst-free approach to forming homoallylic alcohols. brandeis.edu This reaction involves heating an alkene and an aldehyde to high temperatures (100-200 °C). brandeis.edu Specifically, the thermal addition of isobutylene and formaldehyde has been reported for the synthesis of 3-methyl-3-buten-1-ol. google.com

However, this method suffers from significant limitations. The primary drawback is the low yield; under solvent-free and catalyst-free conditions at temperatures between 170-200 °C, the reported yield for 3-methyl-3-buten-1-ol is only 31%. google.com The high energy input required to maintain these temperatures, coupled with the low product conversion, makes this route less economically viable and environmentally friendly compared to catalyzed alternatives.

Green Chemistry Principles in the Synthesis of 3-Methyl-1-phenyl-3-buten-1-ol

The application of green chemistry principles to the synthesis of 3-Methyl-1-phenyl-3-buten-1-ol and related compounds aims to reduce environmental impact and improve process sustainability.

Catalyst-Free and Efficient Processes: The two-step condensation-esterification and hydrolysis method is noted for being catalyst-free, which eliminates the need for potentially toxic heavy-metal catalysts and simplifies purification. google.com This process boasts high conversion rates and selectivity, reducing waste and lowering energy and material consumption. google.com

Use of Heterogeneous Catalysts: When catalysts are necessary, green approaches favor heterogeneous (solid) catalysts over homogeneous ones. Immobilized catalysts, such as SnCl₄ on a silica (B1680970) support, have been used for the Prins reaction to synthesize 3-methyl-3-buten-1-ol. gychbjb.comlookchem.com These solid catalysts are easily separated from the reaction mixture and can be recycled, minimizing waste. gychbjb.com Similarly, HZSM-5 molecular sieves have been employed, offering a recyclable and effective catalytic system. nih.gov

Atom Economy and Reaction Design: Multicomponent reactions, like the Grignard-based synthesis, exemplify high atom economy by incorporating most atoms from the reactants into the final product. frontiersin.org This reduces the formation of byproducts.

Safer Solvents and Conditions: The use of water as a reaction medium, as described in some syntheses of related compounds, is a key principle of green chemistry. google.com Furthermore, developing reactions that can proceed under milder conditions (lower temperature and pressure) reduces energy consumption and improves safety. google.com The thermal addition reaction, due to its high temperature requirements and low efficiency, is considered less "green" despite being catalyst-free. google.com

By prioritizing these principles, the chemical industry can develop more sustainable and efficient methods for producing valuable compounds like 3-Methyl-1-phenyl-3-buten-1-ol.

An exploration into the chemical behavior of 3-Methyl-1-phenyl-3-buten-1-ol reveals a rich landscape of reactivity centered on its bifunctional nature as an unsaturated secondary benzylic alcohol. This article delves into the specific transformations, mechanistic underpinnings, and stereochemical aspects that characterize this compound.

Advanced Spectroscopic and Spectrometric Approaches in the Characterization of 3 Methyl 1 Phenyl 3 Buten 1 Ol Derivatives and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-Methyl-1-phenyl-3-buten-1-ol provides a fingerprint of its proton environments. Each unique proton or group of equivalent protons generates a distinct signal, characterized by its chemical shift (δ), multiplicity (splitting pattern), and integral (relative number of protons).

The phenyl group protons typically appear in the aromatic region (δ 7.2-7.4 ppm). The proton on the carbon bearing the hydroxyl group (the carbinol proton) is expected to resonate as a multiplet around δ 4.7-4.9 ppm. The methylene (B1212753) protons adjacent to the chiral center would be diastereotopic and thus chemically non-equivalent, appearing as distinct multiplets. The vinyl protons of the methallyl group would show characteristic signals for a terminal double bond, and the methyl group protons would likely appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for 3-Methyl-1-phenyl-3-buten-1-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20-7.40 | Multiplet | - |

| CH-OH | 4.75 | Doublet of doublets | 8.0, 5.5 |

| CH₂ (diastereotopic) | 2.45, 2.60 | Multiplets | - |

| =CH₂ (vinyl) | 4.85, 4.95 | Singlets (broad) | - |

| CH₃ | 1.75 | Singlet | - |

| OH | Variable | Singlet (broad) | - |

Note: This is a predicted data table based on analogous compounds. Actual chemical shifts and coupling constants may vary.

Complementary to ¹H NMR, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment.

The carbon atoms of the phenyl group are expected in the δ 125-145 ppm range. The carbinol carbon (CH-OH) would appear around δ 75 ppm. The carbons of the double bond would be observed in the olefinic region, with the quaternary carbon at a higher chemical shift than the terminal CH₂ carbon. The methyl carbon signal would be found in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methyl-1-phenyl-3-buten-1-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | 143.5 |

| Phenyl CHs | 128.5, 127.8, 126.0 |

| C=CH₂ (quaternary) | 142.0 |

| =CH₂ (vinyl) | 114.0 |

| CH-OH | 75.0 |

| CH₂ | 45.0 |

| CH₃ | 22.5 |

Note: This is a predicted data table based on analogous compounds. Actual chemical shifts may vary.

While 1D NMR provides information about individual nuclei, 2D NMR experiments reveal correlations between them, allowing for the unambiguous assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org In the COSY spectrum of 3-Methyl-1-phenyl-3-buten-1-ol, cross-peaks would be expected between the carbinol proton and the adjacent methylene protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly attached proton and carbon atoms. osha.gov This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. For example, the signal for the carbinol proton would show a correlation to the signal for the carbinol carbon. osha.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.com This technique is crucial for connecting different spin systems and identifying quaternary carbons. For instance, the methyl protons would show a correlation to the quaternary vinyl carbon and the adjacent methylene carbon, confirming the connectivity of the methallyl group. youtube.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

When a molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For 3-Methyl-1-phenyl-3-buten-1-ol, common fragmentation pathways would likely involve the loss of a water molecule from the alcohol, cleavage of the bond adjacent to the oxygen atom (alpha-cleavage), and fragmentation of the butenyl chain. The presence of the phenyl group would lead to the formation of a stable tropylium (B1234903) ion (m/z 91).

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. acs.orgmolport.com This technique is ideal for analyzing complex mixtures, such as those obtained during the synthesis of 3-Methyl-1-phenyl-3-buten-1-ol. acs.orgmolport.com The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. osha.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. osha.gov This allows for the identification of the desired product, any remaining starting materials, byproducts, and intermediates, as well as an assessment of the product's purity. For allylic alcohols, GC-MS is a standard analytical tool. rsc.org

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). youtube.com This precision allows for the determination of the elemental composition of a molecule. For derivatives of 3-Methyl-1-phenyl-3-buten-1-ol, HRMS can be used to confirm the molecular formula of a newly synthesized compound. By comparing the experimentally measured exact mass to the calculated theoretical mass for a proposed formula, it is possible to confirm the elemental composition with a high degree of confidence. This is particularly useful in distinguishing between isomers, which have the same nominal mass but different exact masses due to their different atomic compositions. lcms.cznih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of 3-Methyl-1-phenyl-3-buten-1-ol and its derivatives. These methods provide detailed information about the molecular structure by probing the vibrational modes of chemical bonds. The resulting spectra are unique molecular fingerprints, allowing for the identification of key functional groups and the study of subtle intermolecular forces, such as hydrogen bonding.

The vibrational spectrum of 3-Methyl-1-phenyl-3-buten-1-ol is characterized by the distinct contributions of its primary structural components: the hydroxyl group (-OH), the carbon-carbon double bond (C=C) of the vinyl group, the methyl group (-CH3), and the monosubstituted phenyl ring.

Hydroxyl Group (-OH) Vibrations: The hydroxyl group is one of the most readily identifiable functionalities in the IR spectrum. The O-H stretching vibration typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. In dilute solutions with a non-polar solvent, where hydrogen bonding is minimized, a sharper, less intense "free" O-H stretching band may be observed around 3600 cm⁻¹. The position and shape of the O-H band are thus highly sensitive to the molecular environment and can be used to infer the extent of hydrogen bonding. The C-O stretching vibration provides another key marker, typically found in the 1000-1260 cm⁻¹ region for secondary alcohols.

Unsaturated Group (C=C and =C-H) Vibrations: The presence of the butenyl moiety gives rise to characteristic vibrational modes. The C=C stretching vibration of the vinyl group is expected to produce a medium to weak absorption band in the 1640-1680 cm⁻¹ region of the IR spectrum. The out-of-plane bending vibrations of the vinyl C-H bonds are also prominent, typically appearing as strong bands in the 910-990 cm⁻¹ range.

Phenyl Group Vibrations: The monosubstituted benzene (B151609) ring exhibits a series of characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. The characteristic C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ range. Strong absorptions due to out-of-plane C-H bending are also expected in the 690-770 cm⁻¹ region, which can be indicative of the substitution pattern.

Methyl and Methylene Group Vibrations: The methyl (-CH3) and methylene (-CH2-) groups contribute to the aliphatic C-H stretching vibrations, which are typically observed in the 2850-3000 cm⁻¹ range. Bending vibrations for these groups also appear at lower frequencies, such as the characteristic scissoring and rocking modes.

The following table summarizes the expected characteristic vibrational frequencies for 3-Methyl-1-phenyl-3-buten-1-ol based on data for structurally similar compounds and general spectroscopic principles.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching (H-bonded) | Hydroxyl | 3200-3600 | Strong, Broad |

| C-H Stretching (Aromatic) | Phenyl Ring | 3000-3100 | Medium to Weak |

| C-H Stretching (Aliphatic) | -CH3, -CH2- | 2850-3000 | Medium |

| C=C Stretching (Vinyl) | Butenyl | 1640-1680 | Medium to Weak |

| C=C Stretching (Aromatic) | Phenyl Ring | 1450-1600 | Medium to Strong |

| C-O Stretching | Secondary Alcohol | 1000-1260 | Strong |

| =C-H Bending (Out-of-plane) | Vinyl | 910-990 | Strong |

| C-H Bending (Out-of-plane) | Phenyl Ring | 690-770 | Strong |

Intermolecular Interactions:

The study of intermolecular interactions, particularly hydrogen bonding, is crucial for understanding the properties of 3-Methyl-1-phenyl-3-buten-1-ol in condensed phases. As mentioned, the broadness of the O-H stretching band in the IR spectrum is a hallmark of hydrogen bonding. In Raman spectroscopy, the O-H stretching band is typically weak, but its position can still provide information about the molecular environment.

Concentration-dependent studies can be employed to distinguish between intermolecular and potential intramolecular hydrogen bonding. Upon dilution in a non-polar solvent, intermolecular hydrogen bonds are disrupted, leading to a sharpening of the O-H band and a shift to higher wavenumbers. If intramolecular hydrogen bonding were present, for instance, between the hydroxyl group and the π-electrons of the phenyl ring, the corresponding O-H stretching frequency would be less sensitive to changes in concentration.

Computational Chemistry and Theoretical Modeling of 3 Methyl 1 Phenyl 3 Buten 1 Ol

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and is frequently employed to elucidate reaction mechanisms and identify transition states. For a molecule like 3-Methyl-1-phenyl-3-buten-1-ol, DFT could be applied to study various reactions, such as its synthesis, oxidation, or participation in catalytic cycles.

For instance, in a hypothetical DFT study on the acid-catalyzed dehydration of 3-Methyl-1-phenyl-3-buten-1-ol, researchers would typically:

Optimize the geometries of the reactant, possible intermediates (e.g., carbocations), transition states, and products.

Calculate the vibrational frequencies to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

Compute the energies of each species to map out the potential energy surface of the reaction.

This would allow for the determination of activation energies and reaction enthalpies, providing insight into the reaction's feasibility and selectivity. However, no specific studies or corresponding data tables for 3-Methyl-1-phenyl-3-buten-1-ol are present in the current body of scientific literature. Computational studies on other allylic alcohols have successfully elucidated mechanisms for isomerization and amination, demonstrating the utility of DFT for this class of compounds. mdpi.comacs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing detailed insight into conformational flexibility and intermolecular interactions. An MD study of 3-Methyl-1-phenyl-3-buten-1-ol would reveal its dynamic behavior in various solvents.

Such a simulation could:

Identify the most stable conformers of the molecule by exploring its rotational degrees of freedom, particularly around the C-C and C-O single bonds.

Analyze the hydrogen bonding network formed between molecules of 3-Methyl-1-phenyl-3-buten-1-ol or with solvent molecules. This would involve calculating radial distribution functions and hydrogen bond lifetimes.

Research on analogous phenyl-substituted butanol isomers has shown that the bulky phenyl group can act as a steric hindrance, influencing the formation of supramolecular clusters and reducing the extent of hydrogen bonding compared to their non-phenylated counterparts. nih.govacs.org It is plausible that similar effects would be observed for 3-Methyl-1-phenyl-3-buten-1-ol. Without specific research, however, quantitative data, such as dihedral angle distributions or interaction energies, cannot be provided.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, including methods like Hartree-Fock and post-Hartree-Fock methods, as well as DFT, are fundamental for understanding the electronic properties of a molecule. For 3-Methyl-1-phenyl-3-buten-1-ol, these calculations could predict a variety of properties that govern its reactivity.

Key parameters that would be calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this alcohol, the oxygen atom would be an electron-rich site, while the hydrogen of the hydroxyl group would be electron-poor.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld population analysis) would quantify the charge distribution and help predict sites susceptible to nucleophilic or electrophilic attack.

While these are standard computational outputs, the absence of published studies on 3-Methyl-1-phenyl-3-buten-1-ol means that specific values for its HOMO-LUMO gap, electrostatic potential values, or atomic charges are not available.

Catalytic Applications and Transformations Involving 3 Methyl 1 Phenyl 3 Buten 1 Ol

Asymmetric Catalysis in the Synthesis of Chiral 3-Methyl-1-phenyl-3-buten-1-ol Derivatives

The presence of a stereogenic center at the carbinol carbon makes the enantioselective synthesis of 3-Methyl-1-phenyl-3-buten-1-ol and its derivatives a significant area of research. Asymmetric catalysis provides elegant and efficient routes to access these chiral molecules with high enantiopurity.

Enantioselective Allylation: The direct asymmetric synthesis of 3-Methyl-1-phenyl-3-buten-1-ol can be achieved through the enantioselective carbonyl-ene reaction of benzaldehyde (B42025) with isoprene. This reaction, catalyzed by chiral Lewis acid complexes, can provide the desired product with high periselectivity and enantioselectivity. For instance, modified binaphthol–titanium complexes have been shown to be effective catalysts for such transformations, yielding the ene product with excellent enantiomeric excess. Quantum chemical studies on the asymmetric allylation of benzaldehyde have indicated that the formation of a six-membered ring chair-like transition state is crucial for achieving high stereocontrol, leading predominantly to the (R)-secondary alcohol. sioc-journal.cnnih.govrsc.org

Asymmetric Hydrogenation: Another key strategy for accessing chiral derivatives of 3-Methyl-1-phenyl-3-buten-1-ol involves the asymmetric hydrogenation of a corresponding α,β-unsaturated ketone precursor. Transition metal complexes with chiral phosphine (B1218219) ligands are widely used for this purpose. wikiwand.comsigmaaldrich.com While direct asymmetric hydrogenation of 3-Methyl-1-phenyl-3-buten-1-ol itself is not a common transformation due to the presence of the allylic alcohol moiety, the hydrogenation of related enones can be a powerful tool. The choice of a suitable chiral ligand is paramount in achieving high enantioselectivity in these reactions.

The success of asymmetric catalysis heavily relies on the design of chiral ligands that can effectively control the stereochemical outcome of the reaction. For the synthesis of chiral 3-Methyl-1-phenyl-3-buten-1-ol derivatives, various classes of chiral ligands and catalyst systems are of importance.

Chiral Phosphine Ligands: P-chiral phosphine ligands, which have a stereogenic center at the phosphorus atom, have demonstrated exceptional performance in a multitude of asymmetric reactions, including hydrogenations. nih.gov These ligands, when coordinated to transition metals like rhodium or iridium, can create a well-defined chiral environment around the metal center, leading to high enantioselectivity. Bidentate phosphine ligands, such as those with a BINAP backbone, are also highly effective. wikiwand.com The conformational rigidity and electronic properties of these ligands are key factors influencing their catalytic activity and selectivity. nih.gov

Chiral Catalyst Systems for Allylation: In the context of enantioselective allylation of benzaldehyde with isoprene, chiral catalyst systems often employ a chiral diol, such as a derivative of tartaric acid or BINOL, in combination with a Lewis acid like a titanium or boron species. sioc-journal.cnnih.govrsc.org These in-situ generated catalysts form a chiral pocket that directs the approach of the reactants, thereby controlling the stereochemistry of the newly formed stereocenter.

Below is a table summarizing representative chiral ligands and their applications in reactions relevant to the synthesis of chiral 3-Methyl-1-phenyl-3-buten-1-ol derivatives.

| Ligand Type | Example Ligand | Relevant Reaction | Metal | Typical Enantioselectivity |

| P-Chiral Phosphine | (R,R)-t-Bu-BisP* | Asymmetric Hydrogenation | Rhodium | High |

| Bidentate Phosphine | BINAP | Asymmetric Hydrogenation | Ruthenium | High |

| Chiral Diol | Diisopropyl D-(-)-tartrate | Asymmetric Allylation | Boron | Moderate to High |

| BINOL Derivative | Modified BINOL | Asymmetric Carbonyl-ene | Titanium | High |

Homogeneous and Heterogeneous Catalysis in Reactions of 3-Methyl-1-phenyl-3-buten-1-ol

Beyond its asymmetric synthesis, 3-Methyl-1-phenyl-3-buten-1-ol can undergo a variety of transformations under both homogeneous and heterogeneous catalytic conditions. These reactions primarily involve the hydroxyl group and the double bond, leading to dehydration, isomerization, and other selective transformations.

Dehydration: The dehydration of alcohols is a classic reaction often catalyzed by metal oxides, with alumina (B75360) (Al₂O₃) being a prominent example. fsu.edursc.orgiitm.ac.inrsc.orgosti.gov The dehydration of 3-Methyl-1-phenyl-3-buten-1-ol over an alumina catalyst would be expected to yield a mixture of diene isomers, primarily 3-methyl-1-phenyl-1,3-butadiene, through the elimination of a water molecule. The reaction mechanism on alumina is believed to involve both acidic and basic sites on the catalyst surface. iitm.ac.in Lewis acid sites can coordinate to the hydroxyl group, facilitating its departure as a water molecule and the formation of a carbocation intermediate, which then eliminates a proton to form the double bond. rsc.org

Isomerization: Metal oxo complexes, such as those of rhenium, have been shown to catalyze the isomerization of allylic alcohols. academie-sciences.fr In the case of 3-Methyl-1-phenyl-3-buten-1-ol, such a catalyzed isomerization could lead to the formation of 3-methyl-1-phenyl-2-buten-1-ol. This process involves a 1,3-transposition of the hydroxyl group and a shift of the double bond. Photoredox catalysis has also emerged as a method for the isomerization of allylic alcohols. researchgate.netresearchgate.net

The table below outlines the expected products from metal-oxide catalyzed reactions of 3-Methyl-1-phenyl-3-buten-1-ol.

| Catalyst | Reaction Type | Major Product(s) |

| Alumina (Al₂O₃) | Dehydration | 3-Methyl-1-phenyl-1,3-butadiene |

| Rhenium Oxo Complex | Isomerization | 3-Methyl-1-phenyl-2-buten-1-ol |

Acid Catalysis: Acid catalysts can promote both the dehydration and isomerization of 3-Methyl-1-phenyl-3-buten-1-ol. Strong acids like sulfuric acid can lead to dehydration, often with the potential for side reactions due to the formation of carbocation intermediates. academie-sciences.fr Acid-catalyzed cyclization of unsaturated alcohols is also a known transformation, although for 3-Methyl-1-phenyl-3-buten-1-ol, this would require a specific substrate structure to be efficient. researchgate.net

Base Catalysis: Base-catalyzed reactions of 3-Methyl-1-phenyl-3-buten-1-ol can lead to different outcomes. For instance, base-catalyzed isomerization of allylic alcohols can proceed through the formation of an allylic anion. acs.org This can be a stereospecific process, allowing for the transfer of chirality. Furthermore, base-catalyzed cyclization of unsaturated alcohols containing other functional groups is a useful synthetic strategy. acs.org For example, a base-catalyzed intramolecular cyclization could be envisioned if the phenyl group were substituted with a suitable nucleophile. Zinc(II) triflate has been shown to catalyze the cyclization of propargyl alcohols with anilines and phenols to form indoles and benzofurans, respectively, highlighting the potential for metal-catalyzed cyclizations of unsaturated alcohols. nih.gov

Cross-Coupling Reactions Utilizing 3-Methyl-1-phenyl-3-buten-1-ol Scaffolds

The 3-Methyl-1-phenyl-3-buten-1-ol scaffold, particularly after derivatization of the hydroxyl group, can be a valuable partner in various transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a powerful tool for forming C-C bonds between an organoboron compound and an organic halide or triflate. organic-chemistry.org The allylic alcohol moiety in 3-Methyl-1-phenyl-3-buten-1-ol can be converted into a suitable leaving group, such as an acetate (B1210297) or a phosphate, to enable its participation as an electrophile in a Suzuki-Miyaura coupling. Alternatively, the corresponding allylic ether derivatives can also undergo Suzuki-Miyaura coupling with boronic acids in the presence of a palladium catalyst. nih.govnih.govacs.orgacs.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgnih.gov While 3-Methyl-1-phenyl-3-buten-1-ol itself is an alkene, its derivatives could potentially be used in Heck-type reactions. For instance, an aryl halide could be coupled with the double bond of a protected form of the alcohol, leading to a more complex arylated product. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, derivatives of 3-Methyl-1-phenyl-3-buten-1-ol with a good leaving group at the allylic position could serve as electrophilic partners in Negishi cross-coupling reactions with various organozinc reagents. nih.govorganic-chemistry.orgspringernature.com

The following table provides a conceptual overview of how the 3-Methyl-1-phenyl-3-buten-1-ol scaffold could be employed in cross-coupling reactions.

| Cross-Coupling Reaction | Role of Scaffold Derivative | Coupling Partner | Catalyst | Potential Product Type |

| Suzuki-Miyaura | Allylic Electrophile (as acetate or ether) | Aryl/Vinyl Boronic Acid | Palladium | Aryl/Vinyl substituted butene |

| Heck | Alkene | Aryl Halide | Palladium | Arylated phenyl butenol (B1619263) derivative |

| Negishi | Allylic Electrophile (as chloride) | Organozinc Reagent | Nickel/Palladium | Alkylated/Arylated butene |

Role of 3-Methyl-1-phenyl-3-buten-1-ol as a Precursor for Catalytic Ligands

While direct and specific examples in peer-reviewed literature detailing the conversion of 3-Methyl-1-phenyl-3-buten-1-ol into catalytic ligands are not extensively documented, the molecule's inherent structural features make it a plausible and interesting candidate for such applications. Its architecture, which includes a chiral center, a hydroxyl group, and an alkene moiety, provides multiple handles for synthetic modification to produce ligands with potential applications in asymmetric catalysis.

The primary value of 3-Methyl-1-phenyl-3-buten-1-ol as a precursor lies in its potential for transformation into chiral phosphine ligands. Chiral phosphines are a cornerstone of asymmetric catalysis, where their coordination to a metal center creates a chiral environment that can induce high enantioselectivity in chemical reactions. The synthesis of such ligands often involves the strategic functionalization of a chiral backbone, for which 3-Methyl-1-phenyl-3-buten-1-ol could serve as a starting point.

General synthetic strategies for the conversion of allylic and benzylic alcohols into phosphorus-containing compounds can be considered to illustrate the potential pathways for transforming 3-Methyl-1-phenyl-3-buten-1-ol. These methods typically involve the substitution of the hydroxyl group with a phosphine moiety or the addition of a phosphorus group across the double bond.

One potential synthetic route is the direct substitution of the hydroxyl group. This transformation is often challenging but can be achieved under specific catalytic conditions. For instance, a palladium-catalyzed allylation of a secondary phosphine oxide with an allylic alcohol could, in principle, be applied. This would involve the activation of the C-O bond followed by nucleophilic attack by the phosphine.

Another approach involves a two-step process: converting the alcohol into a better leaving group (such as a halide or tosylate) and subsequently reacting it with a lithium phosphide (B1233454) or a similar nucleophilic phosphorus reagent. This is a more conventional and widely practiced method for forming carbon-phosphorus bonds.

The alkene functionality also presents an opportunity for introducing a phosphine group via a hydrophosphination reaction. This reaction, typically catalyzed by a transition metal or a radical initiator, involves the addition of a P-H bond across the double bond. The regioselectivity of this addition would be a critical factor in determining the final ligand structure.

The table below illustrates hypothetical transformations of 3-Methyl-1-phenyl-3-buten-1-ol into potential phosphine ligands, based on established chemical reactions for analogous allylic alcohols.

Table 1: Potential Synthetic Routes to Ligands from 3-Methyl-1-phenyl-3-buten-1-ol

| Starting Material | Reagents | Potential Ligand Product | Reaction Type |

|---|

Note: The reactions and products in this table are illustrative and represent potential synthetic pathways based on general organic chemistry principles for converting allylic alcohols to phosphorus-containing compounds. Specific experimental validation for 3-Methyl-1-phenyl-3-buten-1-ol is not widely reported in the literature.

The resulting phosphine or phosphonate (B1237965) compounds could then be evaluated as ligands in various catalytic reactions. The presence of the chiral center originating from the parent alcohol could make these ligands valuable for asymmetric synthesis. The phenyl and methyl groups on the ligand backbone would influence the steric and electronic environment of the metal center, which in turn would affect the catalytic activity and selectivity.

Further functionalization of the phenyl ring or the ligand backbone could also be envisioned to fine-tune the ligand properties for specific catalytic applications. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the phosphorus atom.

Derivatization Strategies and Analogue Synthesis for Structure Reactivity Relationship Elucidation

Functional Group Interconversions of the Hydroxyl Moiety of 3-Methyl-1-phenyl-3-buten-1-ol

The secondary allylic alcohol group in 3-Methyl-1-phenyl-3-buten-1-ol is a versatile handle for a variety of functional group interconversions. These transformations not only allow for the synthesis of new derivatives but also provide insights into the reactivity of the hydroxyl group itself. Key reactions include oxidation, esterification, etherification, and conversion to allylic halides.

Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 3-methyl-1-phenyl-3-buten-1-one. This transformation can be achieved using a range of oxidizing agents. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are often employed to prevent over-oxidation or rearrangement of the allylic system. nih.gov Stronger oxidizing agents, such as those based on chromium (VI) like chromic acid (H₂CrO₄), can also be used, though careful control of reaction conditions is necessary to maintain the integrity of the alkene. umich.edu

Esterification: Esters of 3-Methyl-1-phenyl-3-buten-1-ol can be readily prepared through reaction with carboxylic acids or their derivatives. Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a common method. For more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine) is preferred. This method proceeds via nucleophilic acyl substitution, where the alcohol's oxygen attacks the electrophilic carbonyl carbon of the acylating agent.

Etherification: The hydroxyl group can be converted into an ether linkage through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. cdnsciencepub.comresearchgate.net This nucleophilic alkoxide then undergoes an Sₙ2 reaction with an alkyl halide to form the ether. cdnsciencepub.comresearchgate.netebsco.com The choice of base and solvent is crucial to ensure efficient alkoxide formation and subsequent substitution.

Conversion to Allylic Halides: The hydroxyl group can be substituted by a halogen to form the corresponding allylic halide. This can be accomplished using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. ebsco.com These reactions typically proceed through an Sₙ2 mechanism, leading to an inversion of stereochemistry if the carbinol carbon is a chiral center. ebsco.com The resulting allylic halides are valuable intermediates for further synthetic transformations.

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 3-Methyl-1-phenyl-3-buten-1-one |

| Esterification | Acetyl chloride, Pyridine | 3-Methyl-1-phenyl-3-buten-1-yl acetate (B1210297) |

| Etherification (Williamson) | 1. NaH, THF; 2. CH₃I | 1-Methoxy-3-methyl-1-phenyl-3-butene |

| Conversion to Halide | SOCl₂, Pyridine | 1-Chloro-3-methyl-1-phenyl-3-butene |

Modifications of the Alkene Functionality for Novel Scaffolds

The isobutenyl group in 3-Methyl-1-phenyl-3-buten-1-ol offers another site for chemical modification, enabling the synthesis of novel molecular scaffolds. Key transformations of the alkene functionality include hydrogenation, epoxidation, and dihydroxylation.

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction proceeds via syn-addition of hydrogen across the double bond, yielding 3-methyl-1-phenylbutan-1-ol. This transformation saturates the side chain, which can significantly impact the molecule's conformational flexibility and biological activity.

Epoxidation: The alkene can be converted to an epoxide through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The presence of the allylic hydroxyl group can direct the epoxidation to occur on the same face of the double bond, a phenomenon known as stereodirecting effect. This occurs through the formation of a hydrogen bond between the hydroxyl group and the peroxy acid in the transition state. wikipedia.org The resulting epoxy alcohol is a valuable intermediate for the synthesis of diols and other functionalized compounds.

Dihydroxylation: The double bond can be dihydroxylated to form a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄). fiveable.me Anti-dihydroxylation can be accomplished by first forming an epoxide and then subjecting it to acid-catalyzed hydrolysis. These diol products introduce additional hydrophilic functional groups, which can alter the solubility and biological properties of the molecule.

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C, Ethanol | 3-Methyl-1-phenylbutan-1-ol |

| Epoxidation | m-CPBA, CH₂Cl₂ | 3-Methyl-1-(oxiran-2-yl)-1-phenylpropan-1-ol |

| Syn-Dihydroxylation | 1. OsO₄, Pyridine; 2. NaHSO₃, H₂O | 3,4-Dihydroxy-3-methyl-1-phenylbutan-1-ol |

Synthetic Strategies for Substituted Phenyl Rings in 3-Methyl-1-phenyl-3-buten-1-ol Analogues

The synthesis of analogues with substituted phenyl rings is crucial for exploring the electronic effects of the aromatic moiety on the reactivity of the molecule. The most direct approach to these analogues is through the Grignard reaction, starting from appropriately substituted benzaldehydes.

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. cdnsciencepub.comnih.gov For the synthesis of 3-Methyl-1-phenyl-3-buten-1-ol analogues, methallylmagnesium chloride or bromide is reacted with a substituted benzaldehyde (B42025). acs.org The substituent on the benzaldehyde can be either electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -NO₂), allowing for a systematic investigation of electronic effects. The reaction proceeds through a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde, followed by an aqueous workup to protonate the resulting alkoxide.

An alternative, though generally less direct, strategy involves electrophilic aromatic substitution on the phenyl ring of 3-Methyl-1-phenyl-3-buten-1-ol or a suitable precursor. nih.gov However, the presence of the hydroxyl and alkene functionalities can complicate these reactions, often requiring protecting group strategies. Friedel-Crafts alkylation or acylation could potentially be used to introduce substituents, but the Lewis acid catalysts required for these reactions can also promote side reactions involving the alcohol and alkene groups. researchgate.net Therefore, the Grignard synthesis from substituted benzaldehydes remains the most versatile and widely applicable method.

| Substituted Benzaldehyde | Grignard Reagent | Product |

|---|---|---|

| 4-Methoxybenzaldehyde | Methallylmagnesium chloride | 1-(4-Methoxyphenyl)-3-methyl-3-buten-1-ol |

| 4-Chlorobenzaldehyde | Methallylmagnesium chloride | 1-(4-Chlorophenyl)-3-methyl-3-buten-1-ol |

| 4-Nitrobenzaldehyde | Methallylmagnesium chloride | 1-(4-Nitrophenyl)-3-methyl-3-buten-1-ol |

Comparative Reactivity Studies with Structural Analogues (e.g., 1-phenyl-3-buten-1-ol (B1198909), 3-methyl-3-buten-1-ol)

To elucidate the specific roles of the phenyl group and the methyl group on the alkene in determining the reactivity of 3-Methyl-1-phenyl-3-buten-1-ol, comparative studies with its structural analogues are essential. The primary analogues for comparison are 1-phenyl-3-buten-1-ol (lacking the methyl group) and 3-methyl-3-buten-1-ol (B123568) (lacking the phenyl group).

The reactivity of allylic alcohols is influenced by both steric and electronic factors. fiveable.me The phenyl group in 3-Methyl-1-phenyl-3-buten-1-ol and 1-phenyl-3-buten-1-ol is expected to have a significant electronic effect. Through its ability to stabilize adjacent carbocations via resonance, the phenyl group can enhance the rate of reactions that proceed through a carbocationic intermediate, such as Sₙ1-type substitutions of the hydroxyl group. ebsco.com

The methyl group on the double bond in 3-Methyl-1-phenyl-3-buten-1-ol and 3-methyl-3-buten-1-ol introduces both steric and electronic effects. Electronically, the methyl group is weakly electron-donating, which can increase the nucleophilicity of the double bond, making it more reactive towards electrophiles. Sterically, the methyl group can influence the regioselectivity and stereoselectivity of reactions at the double bond. For instance, in epoxidation, the methyl group can direct the incoming electrophile to the less hindered face of the alkene.

A comparative study of the palladium-catalyzed ionization of various allylic alcohols has shown that substitution at the 3-position can decrease the reaction rate. researchgate.net For example, more substituted allylic alcohols like prenol were found to be less reactive than unsubstituted allyl alcohol. researchgate.net This suggests that the methyl group in 3-Methyl-1-phenyl-3-buten-1-ol might sterically hinder the approach of a bulky catalyst to the double bond, thereby reducing its reactivity in certain metal-catalyzed transformations compared to 1-phenyl-3-buten-1-ol.

Conversely, in reactions where the stability of an intermediate is paramount, the combined electronic effects of the phenyl and methyl groups would be expected to enhance reactivity. For example, in acid-catalyzed dehydration, the formation of the resulting carbocation would be stabilized by both the phenyl group (resonance) and the methyl group (hyperconjugation and inductive effect), likely leading to a faster reaction rate compared to either of the monosubstituted analogues.

By systematically comparing the outcomes and rates of various reactions (e.g., oxidation, epoxidation, substitution) for these three compounds, a detailed picture of the structure-reactivity relationships can be established.

Emerging Research Areas and Industrial Significance of 3 Methyl 1 Phenyl 3 Buten 1 Ol As a Chemical Intermediate

Precursor in the Synthesis of Advanced Organic Materials (e.g., Polymers and Resins)

The bifunctional nature of 3-Methyl-1-phenyl-3-buten-1-ol, containing both a hydroxyl (-OH) group and a vinyl (C=C) group, makes it a candidate as a monomer or a modifying agent in the synthesis of polymers and resins. The vinyl group can potentially undergo polymerization through various mechanisms, including free-radical, cationic, or anionic polymerization, to form a polymer backbone. The presence of the phenyl group can impart desirable properties such as thermal stability, rigidity, and altered solubility to the resulting polymer.

Furthermore, the hydroxyl group offers a reactive site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities. This could lead to the development of specialty polymers with tailored properties for applications in coatings, adhesives, or advanced composites. While direct experimental evidence for the polymerization of 3-Methyl-1-phenyl-3-buten-1-ol is scarce, the polymerization of other substituted butenols serves as a precedent for its potential in this area.

Intermediate in the Production of Fine Chemicals and Specialty Compounds

As a chemical intermediate, 3-Methyl-1-phenyl-3-buten-1-ol can be a starting material for a variety of more complex molecules. The hydroxyl and vinyl groups are amenable to a wide range of chemical transformations, allowing for the synthesis of diverse fine and specialty chemicals.

Potential Chemical Transformations and Resulting Compounds:

| Reaction Type | Reagents and Conditions | Potential Product Class | Industrial Relevance |

| Oxidation | Mild oxidizing agents (e.g., PCC) | α,β-Unsaturated ketones | Fragrance, Pharmaceutical intermediates |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Saturated aromatic alcohols | Solvents, Chemical synthesis |

| Esterification | Carboxylic acid, Acid catalyst | Phenyl-substituted butenyl esters | Flavorings, Plasticizers |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Phenyl-substituted butene epoxides | Reactive intermediates for resins and adhesives |

These transformations could yield compounds with applications in the fragrance industry, pharmaceuticals, and material science. For instance, oxidation of the alcohol functionality could produce ketones used as building blocks in organic synthesis. The presence of the phenyl group is significant, as it is a common moiety in many biologically active molecules and specialty materials.

Role in the Development of Sustainable Chemical Processes

The principles of green chemistry emphasize the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. aircconline.comscienceinfo.com The synthesis and application of 3-Methyl-1-phenyl-3-buten-1-ol could align with these principles in several ways.

The development of catalytic, atom-economical methods for its synthesis would be a key aspect of its role in sustainable chemistry. For example, catalytic Prins reactions or Grignard-type reactions using environmentally benign solvents and catalysts could offer greener synthetic routes. nih.govgoogle.com

Furthermore, if 3-Methyl-1-phenyl-3-buten-1-ol can be derived from bio-based sources, it would contribute to the shift away from petrochemical feedstocks. Its use as a building block in the synthesis of biodegradable polymers or as a reactive intermediate in solvent-free reaction systems would further enhance its green chemistry credentials. The exploration of biocatalysis for the synthesis and transformation of this and related compounds could also open new avenues for sustainable chemical production. chemijournal.com While specific research on the sustainable production and use of 3-Methyl-1-phenyl-3-buten-1-ol is limited, the broader trends in green chemistry suggest that these are promising areas for future investigation. aircconline.comscienceinfo.com

While direct and extensive research on the industrial significance of 3-Methyl-1-phenyl-3-buten-1-ol is not yet prevalent, its chemical structure strongly suggests its potential as a valuable intermediate. Its bifunctionality makes it a candidate for the development of novel polymers and resins. The reactivity of its hydroxyl and vinyl groups opens pathways to a variety of fine and specialty chemicals. Moreover, the pursuit of green and sustainable methods for its synthesis and application could position it as a component in the future of environmentally conscious chemical manufacturing. Further research is necessary to fully elucidate the practical applications and industrial viability of this promising chemical compound.

Conclusion and Future Research Perspectives

Summary of Current Research Advancements and Methodological Contributions

Research directly focused on 3-Methyl-1-phenyl-3-buten-1-ol is limited; however, its synthesis and properties can be understood through established methodologies for analogous homoallylic alcohols. The primary conceptual approach for its synthesis involves the coupling of a nucleophilic methallyl group with an electrophilic benzaldehyde (B42025) derivative.

Methodological contributions in the broader field that are applicable to the synthesis of this compound include:

Grignard Reactions: A foundational method for forming carbon-carbon bonds. The synthesis of 3-Methyl-1-phenyl-3-buten-1-ol can be achieved by reacting a methallylmagnesium halide (a Grignard reagent) with benzaldehyde. This approach is reliable for structural assembly but typically yields a racemic mixture of the chiral alcohol. For the related compound 3-methyl-3-buten-1-ol (B123568), a Grignard reaction involving methallyl halide and formaldehyde (B43269) has been patented as a viable synthetic route. google.com

Prins Reaction: The acid-catalyzed reaction of a carbonyl compound with an alkene is another key method. While extensively studied for simpler alkenes like isobutene with formaldehyde to produce 3-methyl-3-buten-1-ol, its application to generate 3-Methyl-1-phenyl-3-buten-1-ol is less explored. nih.gov Innovations in this area include the use of solid acid catalysts and supercritical CO2 as a solvent to improve selectivity and sustainability. nih.govtubitak.gov.tr

Asymmetric Synthesis: The development of enantioselective methods for synthesizing chiral alcohols is a major advancement. For homoallylic alcohols, catalytic asymmetric allylation of aldehydes is a prominent strategy. This involves using chiral catalysts, such as those based on indium(III)-PYBOX complexes, to control the stereochemical outcome, yielding products with high enantiomeric excess. rsc.org Such methodologies are crucial for accessing specific stereoisomers of 3-Methyl-1-phenyl-3-buten-1-ol for applications in pharmaceuticals and materials science.

The current state of research provides a solid foundation for the synthesis of 3-Methyl-1-phenyl-3-buten-1-ol, primarily by drawing parallels from the synthesis of structurally related compounds.

Table 1: Potential Synthetic Methodologies for 3-Methyl-1-phenyl-3-buten-1-ol

| Methodology | Reagents | Typical Product | Key Features |

|---|---|---|---|

| Grignard Reaction | Methallylmagnesium halide, Benzaldehyde | Racemic 3-Methyl-1-phenyl-3-buten-1-ol | Robust, high-yield, classical C-C bond formation |

| Asymmetric Allylation | Allyltributylstannane, Benzaldehyde, Chiral Catalyst (e.g., In(III)-PYBOX) | Enantioenriched 3-Methyl-1-phenyl-3-buten-1-ol | Provides access to specific stereoisomers, high enantioselectivity |

| Prins Reaction | Isoprene (or similar), Benzaldehyde, Acid Catalyst | 3-Methyl-1-phenyl-3-buten-1-ol and isomers | Atom-economical, potential for catalytic development |

Identification of Unexplored Research Frontiers and Challenges

Despite the existence of viable synthetic routes, significant research gaps and challenges remain for 3-Methyl-1-phenyl-3-buten-1-ol.

Limited Specific Research: There is a notable lack of dedicated studies on the synthesis, characterization, and application of 3-Methyl-1-phenyl-3-buten-1-ol. Most available information is inferred from research on similar homoallylic alcohols.

Stereocontrol: A primary challenge is the development of efficient and highly stereoselective synthetic methods. While general asymmetric allylation methods exist, their specific application and optimization for achieving high diastereomeric and enantiomeric purity of 3-Methyl-1-phenyl-3-buten-1-ol have not been reported. Achieving control over the chiral center at the carbinol position is a key frontier.

Catalyst Development: The design of novel, efficient, and recyclable catalysts for the synthesis of this compound remains a significant challenge. For instance, in the context of the Prins reaction, developing catalysts that favor the desired product over side reactions like etherification or polymerization is an ongoing research area. nih.gov

Reaction Mechanisms and Kinetics: Detailed mechanistic studies and kinetic profiling for the synthesis of 3-Methyl-1-phenyl-3-buten-1-ol are yet to be performed. A deeper understanding could lead to optimized reaction conditions, improved yields, and better selectivity.

Exploration of Chemical Reactivity: The synthetic utility of 3-Methyl-1-phenyl-3-buten-1-ol as a precursor has not been explored. Its dual functionality (a hydroxyl group and a terminal alkene) makes it a potentially valuable intermediate for synthesizing more complex molecules. Research into its derivatization and subsequent transformations is an open field.

Potential for Novel Methodologies and Strategic Applications in Organic Chemistry

The structural features of 3-Methyl-1-phenyl-3-buten-1-ol suggest significant potential for future research and application, particularly in the realm of fine chemical and pharmaceutical synthesis.

Advanced Catalytic Systems: Future research could focus on applying modern catalytic systems to the synthesis of 3-Methyl-1-phenyl-3-buten-1-ol. This includes dual catalysis systems, such as dual palladium/photoredox catalysis, which have shown promise for the asymmetric synthesis of complex homoallylic alcohols. chemrxiv.org The development of biocatalytic or enzymatic approaches could also offer sustainable and highly selective synthetic routes.

Green Chemistry Approaches: There is potential to develop more environmentally benign synthetic methods. This could involve using water as a solvent, employing solid-supported catalysts for easy separation and reuse, or utilizing flow chemistry to enhance safety and efficiency. The use of supercritical CO2 in Prins-type reactions is one such example of a greener approach. tubitak.gov.tr

Intermediate for Complex Synthesis: As a chiral building block, enantioenriched 3-Methyl-1-phenyl-3-buten-1-ol could serve as a key intermediate in the total synthesis of natural products and active pharmaceutical ingredients (APIs). The homoallylic alcohol moiety is a common structural motif in many biologically active molecules. Its market potential is linked to the demand for specialized chiral intermediates in the pharmaceutical and fine chemical industries. datainsightsmarket.com

Materials Science Applications: The terminal alkene group offers a handle for polymerization. This suggests potential applications in materials science, where it could be incorporated as a monomer to create novel polymers with specific properties conferred by the phenyl and hydroxyl groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methyl-1-phenyl-3-buten-1-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : A key approach involves allyl stannane transmetallation. For example, Entry 3m (1-phenyl-1-methylbut-3-en-1-ol) was synthesized via allyl tributyl stannane reacting with aldehydes under tin(IV) chloride catalysis . Optimize stoichiometry (e.g., 1.2 eq aldehyde) and temperature (0°C to room temperature) to suppress side reactions. Purification via silica gel chromatography (hexane/ethyl acetate) is recommended .

Q. How can NMR and GC-MS be employed to confirm the structure and purity of 3-Methyl-1-phenyl-3-buten-1-ol?

- Methodological Answer :

- 1H NMR : Look for diagnostic signals: δ 5.2–5.6 ppm (olefinic protons), δ 1.6–1.8 ppm (methyl groups adjacent to double bonds), and δ 2.4–2.8 ppm (allylic protons). Compare with analogs like 3-methyl-3-buten-1-ol (δ 1.72 ppm, singlet for CH3) .

- GC-MS : Use a non-polar column (e.g., DB-5). Retention time (RT) and Kovats Index (KI) should align with structurally similar alcohols (e.g., 3-methyl-3-buten-1-ol: RT 2.45, KI 731) . Electron ionization (EI) fragments at m/z 86 (M⁺–H2O) and m/z 69 (allylic cleavage) .

Q. What safety protocols are critical when handling 3-Methyl-1-phenyl-3-buten-1-ol in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatility and potential respiratory irritation .

- PPE : Nitrile gloves and lab coats; avoid latex due to permeability .

- Storage : Inert atmosphere (N2/Ar) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can catalytic hydrogenation be tailored to selectively reduce the double bond in 3-Methyl-1-phenyl-3-buten-1-ol without over-reduction?

- Methodological Answer : Use Lindlar catalyst (Pd/CaCO3, quinoline-poisoned) for partial hydrogenation. Monitor H2 pressure (1–2 atm) and solvent polarity (e.g., ethyl acetate vs. methanol) to control reaction kinetics. For analogs like 3-methyl-1-penten-4-yn-3-ol, Pd nanoparticles modified with ligands (e.g., PVP) improved selectivity . Validate via GC-MS to detect intermediates .

Q. What strategies address regioselectivity challenges in allylic rearrangements involving 3-Methyl-1-phenyl-3-buten-1-ol?

- Methodological Answer : Ruthenium carbene catalysts promote 1,2-migration in propargyl alcohols, which can be adapted for allylic systems. For example, in 3-methyl-1-penten-4-yn-3-ol, RuCl2(PPh3)3 selectively stabilizes transition states favoring allylic shifts . Kinetic studies (e.g., variable-temperature NMR) can identify dominant pathways .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-reference NMR/GC-MS with computational models (e.g., DFT for chemical shifts) .

- Reproducibility : Standardize solvent purity (e.g., anhydrous DCM for synthesis) and instrument calibration (e.g., internal standards in GC-MS) .

- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test for outliers) to evaluate literature discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.